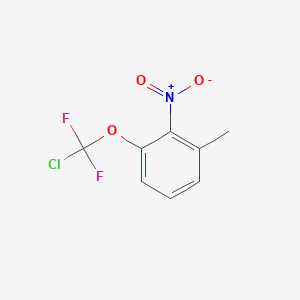
3-(Chlorodifluoromethoxy)-2-nitrotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chlorodifluoromethoxy)-2-nitrotoluene is an organic compound characterized by the presence of a chlorodifluoromethoxy group and a nitro group attached to a toluene backbone
準備方法
The synthesis of 3-(Chlorodifluoromethoxy)-2-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of toluene to introduce the nitro group, followed by the introduction of the chlorodifluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the process may require careful control of temperature and reaction time to achieve high yields and purity.
化学反応の分析
3-(Chlorodifluoromethoxy)-2-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorodifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and a suitable catalyst, leading to the formation of corresponding alcohols and acids.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Chlorodifluoromethoxy)-2-nitrotoluene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased stability and lipophilicity.
作用機序
The mechanism of action of 3-(Chlorodifluoromethoxy)-2-nitrotoluene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorodifluoromethoxy group contributes to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets.
類似化合物との比較
3-(Chlorodifluoromethoxy)-2-nitrotoluene can be compared with other similar compounds, such as:
Trifluoromethoxy derivatives: These compounds have similar stability and lipophilicity but differ in their reactivity and biological activities.
Nitrotoluene derivatives: These compounds share the nitro group but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in the combination of the chlorodifluoromethoxy and nitro groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
特性
IUPAC Name |
1-[chloro(difluoro)methoxy]-3-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c1-5-3-2-4-6(7(5)12(13)14)15-8(9,10)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOZNAHQXQUMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)(F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
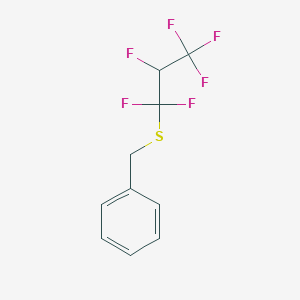
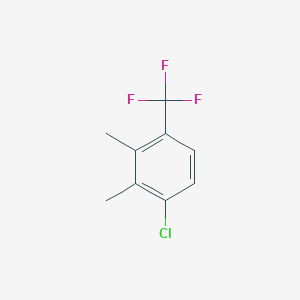
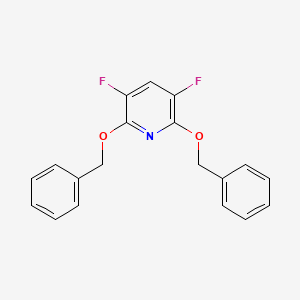
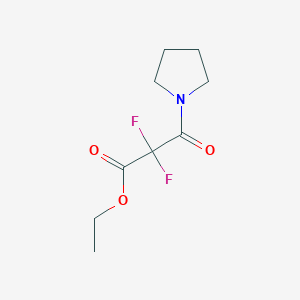
![1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene](/img/structure/B6312059.png)
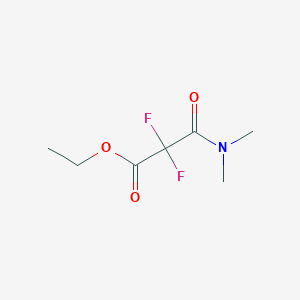

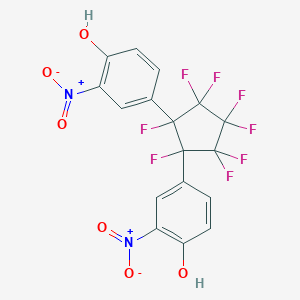
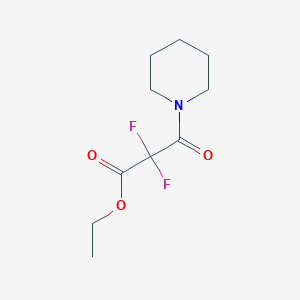
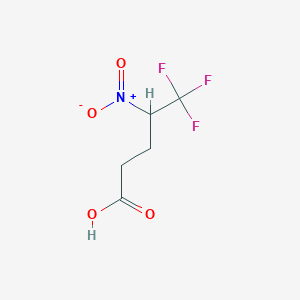
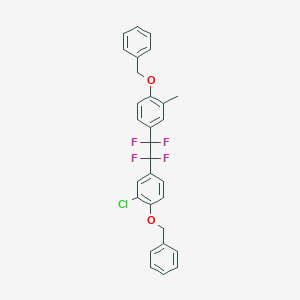
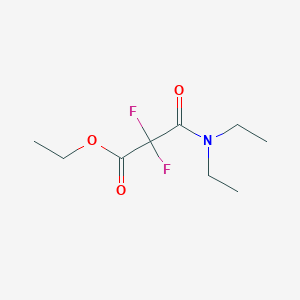
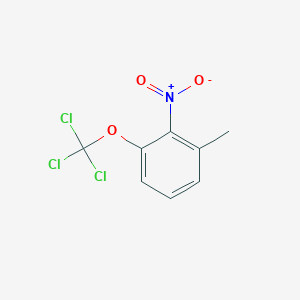
![2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione](/img/structure/B6312135.png)
